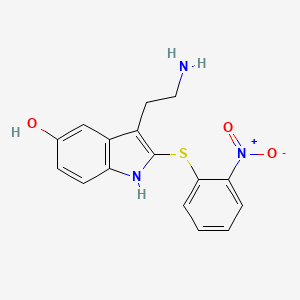
3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core substituted with an aminoethyl group and a nitrophenylsulfanyl group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor such as 2-nitrophenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Aminoethyl Group: This can be achieved through alkylation reactions using ethylene diamine or similar reagents.
Attachment of the Nitro-phenylsulfanyl Group: This step might involve nucleophilic substitution reactions where a nitrophenylsulfanyl group is introduced to the indole core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group or the indole core.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylsulfanyl group can participate in various substitution reactions, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique chemical structure.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro and amino groups could play crucial roles in these interactions, potentially affecting cellular signaling or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Amino-ethyl)-1H-indol-5-ol: Lacks the nitrophenylsulfanyl group.
2-(2-Nitro-phenylsulfanyl)-1H-indol-5-ol: Lacks the aminoethyl group.
3-(2-Amino-ethyl)-2-phenylsulfanyl-1H-indol-5-ol: Lacks the nitro group.
Uniqueness
The presence of both the aminoethyl and nitrophenylsulfanyl groups in 3-(2-Amino-ethyl)-2-(2-nitro-phenylsulfanyl)-1H-indol-5-ol makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-2-(2-nitrophenyl)sulfanyl-1H-indol-5-ol |
InChI |
InChI=1S/C16H15N3O3S/c17-8-7-11-12-9-10(20)5-6-13(12)18-16(11)23-15-4-2-1-3-14(15)19(21)22/h1-6,9,18,20H,7-8,17H2 |
InChI-Schlüssel |
PSKMWGNUJFDASO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=C(C3=C(N2)C=CC(=C3)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


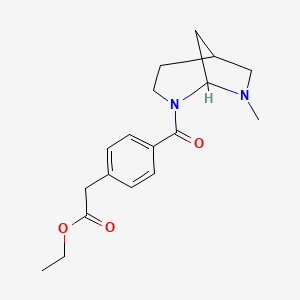
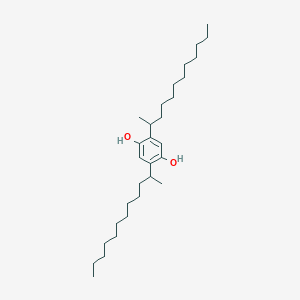

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)
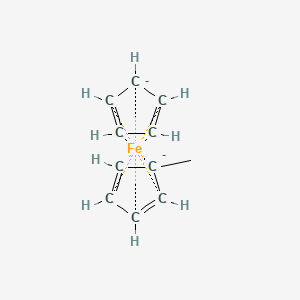
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
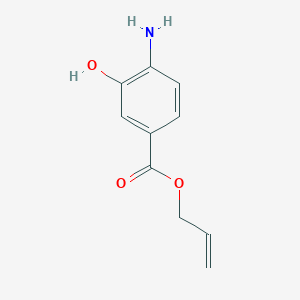
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
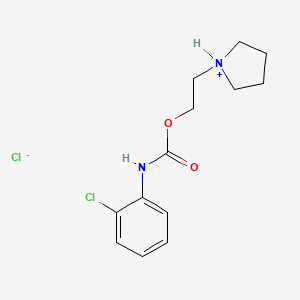
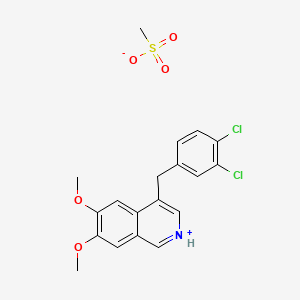
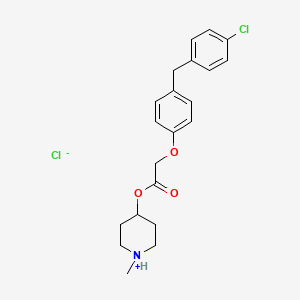
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)

